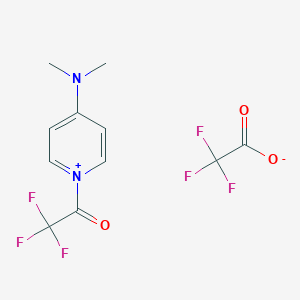

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate

Übersicht

Beschreibung

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of trifluoroacetyl and dimethylamino groups in the pyridinium ring imparts unique chemical properties to this compound, making it valuable for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate can be synthesized through a multi-step process involving the reaction of 4-(dimethylamino)pyridine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Step 1: 4-(Dimethylamino)pyridine reacts with trifluoroacetic anhydride in the presence of a base such as triethylamine to form the intermediate 1-(trifluoroacetyl)-4-(dimethylamino)pyridine.

Step 2: The intermediate is then treated with trifluoroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent moisture interference.

Analyse Chemischer Reaktionen

Acylation Reactions

TAPT serves as a potent acylating agent, transferring its trifluoroacetyl group to nucleophiles. Key applications include:

Reaction with Amines

-

Mechanism : The electrophilic trifluoroacetyl group reacts with amines to form trifluoroacetamide derivatives.

-

Example : Trifluoroacetylation of 4-dimethylaminoquinoline in xylene under reflux (18 h) yields 3-trifluoroacetyl-N,N-dimethyl-4-quinolylamine with 87% efficiency .

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| 4-Dimethylaminoquinoline | 3-Trifluoroacetylquinoline derivative | Xylene, reflux | 87% |

Reaction with Alcohols/Phenols

-

TAPT facilitates esterification via nucleophilic attack. For example, alcoholysis with n-propanol under reflux produces trifluoroacetylated ethers (72% yield) .

Nucleophilic Substitution Reactions

The pyridinium ring in TAPT undergoes aromatic substitution with diverse nucleophiles:

Amine Exchange

-

Primary and secondary amines displace the dimethylamino group. For instance, reaction with benzylamine at room temperature yields 96% product .

| Nucleophile (Amine) | Conditions | Product Yield |

|---|---|---|

| Benzylamine | RT, MeCN, 4 h | 96% |

| Ethylamine | RT, MeCN, 4 h | 93% |

Thiol and Phenol Substitution

-

Thiols and phenols replace the dimethylamino group under mild conditions. Reaction with p-methoxyphenol produces aryl ethers in 77% yield .

Electrophilic Trifluoromethylation

-

In the presence of fluoride ions, TAPT activates reagents like Ruppert-Prakash (TMSCF₃) for CF₃ transfer to imines or carbonyl compounds .

Mechanistic Pathway

-

Activation : Fluoride ions abstract a proton from TMSCF₃, generating CF₃⁻.

-

Transfer : CF₃⁻ attacks electrophilic substrates (e.g., iminium ions), forming trifluoromethylated products .

Synthetic Utility in Heterocycle Formation

TAPT enables access to fluorinated heterocycles, critical in pharmaceuticals:

Quinoline Derivatives

-

Trifluoroacetylation of quinolines occurs selectively at the pyridine ring, a rare reactivity exploited to synthesize antimicrobial agents .

Comparative Reactivity

TAPT outperforms traditional acylating agents due to its trifluoroacetyl group’s electron-withdrawing effect:

| Agent | Reactivity with Amines | Fluorination Efficiency |

|---|---|---|

| TAPT | High | Excellent |

| Acetic Anhydride | Moderate | None |

| Trifluoroacetic Anhydride | High | Moderate |

This comprehensive analysis underscores TAPT’s versatility in facilitating electrophilic acylations, nucleophilic substitutions, and catalytic trifluoromethylations, underpinning its value in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate serves as a powerful electrophilic acylating agent. It is particularly useful for the selective acylation of amines and alcohols, allowing for the introduction of trifluoroacetyl groups into various substrates. This property is exploited in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study:

In a study involving the synthesis of 3-trifluoroacetyl-4-quinolylamines, the compound was successfully used to acylate N,N-dimethyl-4-quinolylamine to yield high product yields (up to 89%) under optimized conditions .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to modify biological molecules selectively. Its trifluoroacetyl group enhances lipophilicity and bioavailability, making it suitable for drug development.

Case Study:

Research indicates that this compound can be utilized to create new therapeutic agents targeting specific receptors in the central nervous system. Its cytotoxicity against cancer cell lines has been investigated, revealing potential applications in oncology .

Polymer Science

In polymer chemistry, this compound is employed as a coupling agent in the synthesis of block copolypeptides and polypeptoids. Its ability to facilitate chemical ligation techniques allows for the construction of complex polymer architectures.

Data Table: Polymerization Yields

| Polymer Type | Yield (%) |

|---|---|

| Block Copolypeptides | 88 |

| Polypeptoids | 83 |

| Block Copolypept(o)ides | 89 |

These results demonstrate the effectiveness of this compound in achieving high yields during polymer synthesis .

Wirkmechanismus

The mechanism by which 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dimethylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its biological activity.

Vergleich Mit ähnlichen Verbindungen

4-(Dimethylamino)pyridine: Lacks the trifluoroacetyl group, making it less reactive in certain nucleophilic substitution reactions.

1-(Trifluoroacetyl)pyridinium Salts: Similar structure but without the dimethylamino group, affecting its solubility and reactivity.

Uniqueness: 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate is unique due to the presence of both trifluoroacetyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in medicinal chemistry and materials science.

Biologische Aktivität

1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate, a pyridine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroacetyl group and a dimethylamino moiety attached to a pyridine ring. Its molecular formula is C₉H₈F₆N₁O₂, and it exhibits significant lipophilicity due to the trifluoromethyl groups, which can enhance membrane permeability.

| Property | Value |

|---|---|

| Molecular Weight | 253.17 g/mol |

| CAS Number | 185057-53-8 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-dimethylaminopyridine with trifluoroacetic anhydride. The process can be optimized through various methods including microwave-assisted synthesis to improve yield and reduce reaction time.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown efficacy against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(Trifluoroacetyl)-4-DMAP | HCT-116 | 12.5 | Topoisomerase inhibition |

| 1-Methyl-3-pyridinecarboxamide | HepG2 | 15.0 | EGFR TK inhibition |

| 2-Fluoropyridine | HCT-116 | 18.0 | Induction of apoptosis |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is mainly attributed to its ability to interact with various biological targets, including:

- Enzymatic Inhibition : The compound can inhibit enzymes such as topoisomerases and protein kinases that are crucial for DNA replication and cancer cell survival.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death.

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

- In Vitro Studies : A study demonstrated that the compound exhibited a dose-dependent inhibition on HCT-116 cells with an IC50 value of approximately 12.5 µM, indicating strong potential as an anticancer agent.

- Animal Models : In vivo studies using murine models showed that administration of the compound led to significant tumor size reduction compared to control groups, supporting its therapeutic potential.

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSOPAPEXLJAEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446230 | |

| Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181828-01-3 | |

| Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate highlighted in the research?

A1: The research primarily focuses on the use of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate as an efficient reagent for the preparation of trifluoromethyl 1,3-dicarbonyl compounds. [] While the exact mechanism is not detailed in the provided abstracts, its role as a reagent suggests it participates in the chemical reactions leading to the formation of these specific compounds.

Q2: Are there any details regarding the characterization of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate?

A2: Unfortunately, the abstracts do not provide specific details regarding the molecular formula, weight, or spectroscopic data for 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate. [, ] Further investigation into the full research articles or other literature sources is necessary to obtain this information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.